molecular formula C10H17NO2 B2516039 Methyl 1-cyclopentylazetidine-2-carboxylate CAS No. 1042413-90-0

Methyl 1-cyclopentylazetidine-2-carboxylate

Cat. No.: B2516039
CAS No.: 1042413-90-0
M. Wt: 183.251
InChI Key: DZNOPQHVCIRBEM-UHFFFAOYSA-N
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Description

Methyl 1-cyclopentylazetidine-2-carboxylate is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . It is a liquid at room temperature and is known for its applications in various scientific research fields.

Scientific Research Applications

Methyl 1-cyclopentylazetidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of bioactive compounds and enzyme inhibitors.

    Medicine: Research into its potential therapeutic effects, including its use in drug discovery and development, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials

Preparation Methods

The synthesis of Methyl 1-cyclopentylazetidine-2-carboxylate typically involves the reaction of cyclopentylamine with methyl 2-bromoacetate under basic conditions to form the azetidine ring . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 1-cyclopentylazetidine-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Methyl 1-cyclopentylazetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl 1-cyclopentylazetidine-2-carboxylate can be compared with other similar compounds such as:

  • Methyl 1-cyclohexylazetidine-2-carboxylate
  • Methyl 1-cyclopropylazetidine-2-carboxylate
  • Methyl 1-cyclobutylazetidine-2-carboxylate

These compounds share similar structural features but differ in the size and nature of the cycloalkyl group attached to the azetidine ring. The uniqueness of this compound lies in its specific cyclopentyl group, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

methyl 1-cyclopentylazetidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-13-10(12)9-6-7-11(9)8-4-2-3-5-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNOPQHVCIRBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction of methyl 2,4-dibromobutanoate 17 with cyclopentylamine 18I yielded 1-cyclopentyl-azetidine-2-carboxylic acid methyl ester as a light brown solid (33%). MS ISP (m/e): 184.2 (100) [(M+H)]+.
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